molecular formula C26H22Cl2N6O B11032644 1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea

1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea

Cat. No.: B11032644
M. Wt: 505.4 g/mol
InChI Key: OHGJODKYZVFQBL-UHFFFAOYSA-N
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Description

1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a biphenyl group, a dimethylpyrimidinyl group, and a dichlorophenyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea typically involves multiple steps. One common method includes the reaction of biphenyl-4-amine with 4,6-dimethylpyrimidin-2-amine under specific conditions to form an intermediate. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The pathways involved often include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research.

Properties

Molecular Formula

C26H22Cl2N6O

Molecular Weight

505.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-phenylphenyl)carbamimidoyl]urea

InChI

InChI=1S/C26H22Cl2N6O/c1-16-14-17(2)30-24(29-16)33-25(34-26(35)32-21-12-13-22(27)23(28)15-21)31-20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H3,29,30,31,32,33,34,35)

InChI Key

OHGJODKYZVFQBL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)C3=CC=CC=C3)\NC(=O)NC4=CC(=C(C=C4)Cl)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

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